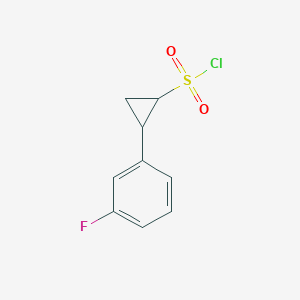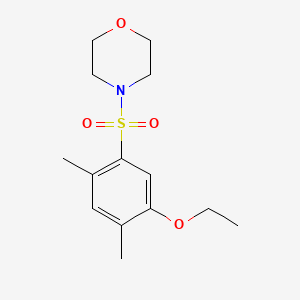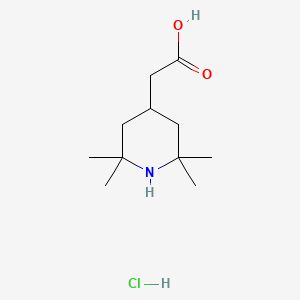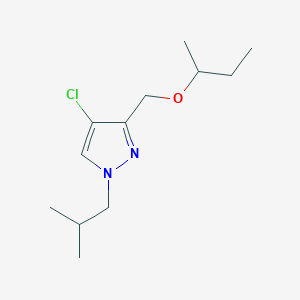
2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride, also known as 2-FPC, is an organofluorine compound with a wide range of applications in synthetic organic chemistry. Its unique chemical structure and properties make it a versatile reagent for a number of synthetic transformations, including nucleophilic substitution, cyclization, and alkylation. It is also used as a catalyst in various reactions, and has been studied for its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Cyclopropanes
The α-fluorovinyl diphenyl sulfonium salt, which is closely related to 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride, shows high potential for the synthesis of mono-fluorinated cyclopropanes and aziridines. These three-membered rings are significant in various synthetic applications (Hirotaki et al., 2013).
Applications in Medicinal Chemistry
Cyclopropanes, a structural component in many derivatives of this compound, are widely used in medicinal chemistry. They are essential in the design of drug compounds and have been used in the synthesis of lead-like compounds for drug discovery (Chawner et al., 2017).
Stereoselective Synthesis
The stereoselective synthesis of cyclopropanes containing fluorinated tertiary stereogenic carbon centers is a key area. This process is crucial for creating chiral compounds, which have a range of applications in drug synthesis and other fields (Shen et al., 2012).
Synthesis of Fluorescence Sensors
Sulfonato-Salen-type Schiff bases, derived from compounds similar to this compound, have been used to synthesize fluorescence sensors. These sensors can detect Cu2+ in water and living cells, showing the compound's potential in biological and chemical sensing applications (Zhou et al., 2012).
Creation of Poly(arylene ether sulfone)s
The compound has applications in the synthesis of poly(arylene ether sulfone)s, which are used in proton exchange membranes for fuel cells. These materials have excellent properties for polyelectrolyte membrane materials, highlighting the compound's significance in energy-related research (Kim et al., 2008).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2S/c10-14(12,13)9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSXNQWNFSKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)
![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)